molecular formula C14H7BrF3N B12898379 4-Bromo-2-trifluoromethylbenzo[h]quinoline CAS No. 50509-76-7

4-Bromo-2-trifluoromethylbenzo[h]quinoline

Cat. No.: B12898379
CAS No.: 50509-76-7
M. Wt: 326.11 g/mol
InChI Key: WGBFMVUMOCFRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-trifluoromethylbenzo[h]quinoline is a chemical compound with the molecular formula C14H7BrF3N and a molecular weight of 326.11 g/mol It is a derivative of benzo[h]quinoline, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-trifluoromethylbenzo[h]quinoline typically involves the bromination of 2-trifluoromethylbenzo[h]quinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures . The reaction conditions are carefully controlled to ensure the selective bromination at the desired position on the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-trifluoromethylbenzo[h]quinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

Scientific Research Applications

4-Bromo-2-trifluoromethylbenzo[h]quinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-trifluoromethylbenzo[h]quinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-trifluoromethylbenzo[h]quinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry, where precise molecular interactions are required .

Properties

CAS No.

50509-76-7

Molecular Formula

C14H7BrF3N

Molecular Weight

326.11 g/mol

IUPAC Name

4-bromo-2-(trifluoromethyl)benzo[h]quinoline

InChI

InChI=1S/C14H7BrF3N/c15-11-7-12(14(16,17)18)19-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-7H

InChI Key

WGBFMVUMOCFRSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.